tert-Butyl 3-oxocyclohexanecarboxylate
Description
tert-Butyl 3-oxocyclohexanecarboxylate is a cyclohexane derivative featuring a ketone group at the 3-position and a tert-butyl ester moiety. This compound is widely utilized in organic synthesis, particularly as an intermediate in pharmaceuticals and agrochemicals due to its stability and reactivity profile. The tert-butyl group provides steric bulk, which can influence reaction selectivity and protect functional groups during multi-step syntheses .
Properties
Molecular Formula |
C11H18O3 |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
tert-butyl 3-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C11H18O3/c1-11(2,3)14-10(13)8-5-4-6-9(12)7-8/h8H,4-7H2,1-3H3 |
InChI Key |
TWBMLORALDTNRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCCC(=O)C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares tert-butyl 3-oxocyclohexanecarboxylate with structurally related esters and carbamates, focusing on molecular features, reactivity, and applications.
Structural Analogs in Cyclohexane and Cyclobutane Systems
Table 1: Key Structural and Chemical Properties of Analogous Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Similarity Score | Key Features |
|---|---|---|---|---|---|
| tert-Butyl 3-oxocyclobutanecarboxylate | 145549-76-4 | C₉H₁₄O₃ | 170.21 | 0.94 | Cyclobutane ring; higher ring strain |
| Ethyl 3-oxocyclohexane-1-carboxylate | 33668-25-6 | C₉H₁₄O₃ | 170.21 | 0.91 | Ethyl ester; flexible cyclohexane ring |
| tert-Butyl (3-oxocyclohexyl)carbamate | 885280-38-6 | C₁₁H₁₉NO₃ | 213.28 | 0.98 | Carbamate group; tert-butyl protection |
| Ethyl 4-oxocyclohexanecarboxylate | 17159-79-4 | C₉H₁₄O₃ | 170.21 | 0.91 | Ketone at 4-position; ethyl ester |
Key Observations:
- Ester Group Influence : Ethyl esters (e.g., CAS 33668-25-6) lack the steric hindrance of tert-butyl groups, making them more reactive in nucleophilic acyl substitutions but less stable under acidic conditions .
- Positional Isomerism : The ketone group’s position (3- vs. 4-oxo) alters electronic and steric environments. For example, 4-oxocyclohexanecarboxylates may exhibit different conformational preferences in synthesis .
- Carbamate vs. Ester : Carbamate derivatives (e.g., CAS 885280-38-6) introduce a nitrogen atom, enabling hydrogen bonding and altering solubility and biological activity .
Reactivity and Stability
- Steric Effects : The tert-butyl group in carboxylates reduces susceptibility to hydrolysis compared to ethyl esters, enhancing stability in protic solvents .
- Ketone Reactivity: The 3-oxo group participates in keto-enol tautomerism, enabling condensation reactions (e.g., Knoevenagel or Claisen). This reactivity is shared across oxocyclohexane derivatives .
- Thermal Stability : Cyclohexane-based esters generally exhibit higher thermal stability than cyclobutane analogs due to reduced ring strain .
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